molecular formula C18H24N6O B2841345 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide CAS No. 1421455-58-4

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide

Cat. No.: B2841345
CAS No.: 1421455-58-4
M. Wt: 340.431
InChI Key: XRZRDHPOTVFGOI-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide is a complex organic compound that features a pyridine and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrimidine core.

    Linking the Ethylamine Chain: The ethylamine chain is attached through an amination reaction, forming a stable bond between the pyrimidine and the ethylamine.

    Cyclohexanecarboxamide Formation: Finally, the cyclohexanecarboxamide group is introduced through an amidation reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)pyrimidin-4-amine derivatives: These compounds share a similar pyridine-pyrimidine structure and are also investigated for their biological activities.

    Cyclohexanecarboxamide derivatives: Compounds with a cyclohexanecarboxamide group are studied for their potential therapeutic applications.

Uniqueness

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c25-18(14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)24-15-8-4-5-9-19-15/h4-5,8-9,12-14H,1-3,6-7,10-11H2,(H,21,25)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZRDHPOTVFGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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